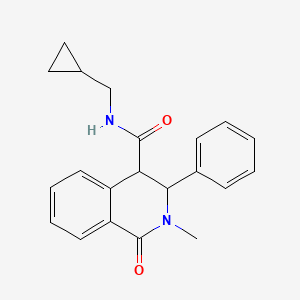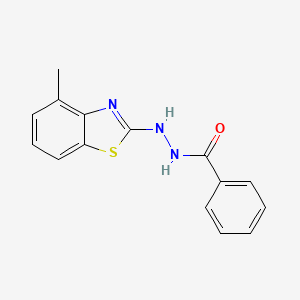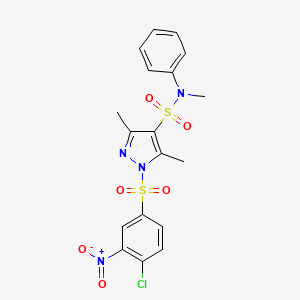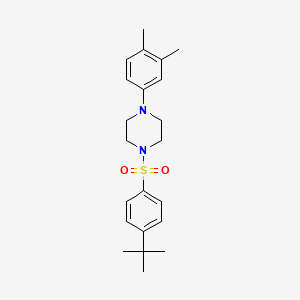
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a phenyl group (a variant of benzene), and a cyclopropyl group (a three-membered carbon ring). These functional groups could potentially influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclopropyl group could introduce strain into the molecule, potentially making it more reactive . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions. The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .科学的研究の応用
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products and physiologically active compounds. The regiochemistry of these cyclizations, influenced by factors like reaction temperature and the nature of radical precursors, determines the synthesis route for various therapeutically significant materials. For instance, introducing a phenylthio group can control the regiochemistry, enabling the synthesis of tetrahydroisoquinoline derivatives, which are foundational structures for numerous therapeutic agents (H. Ishibashi & O. Tamura, 2004).
Tetrahydroisoquinolines as Therapeutic Agents
Tetrahydroisoquinolines (THIQs) are recognized for their wide therapeutic potential. Initially noted for their neurotoxicity, certain THIQs have been identified as endogenous agents preventing Parkinsonism in mammals. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer capabilities of these compounds. THIQ derivatives have been investigated for their roles in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders, showing promise as novel drugs with unique mechanisms of action (I. Singh & P. Shah, 2017).
Role in Synthesis of Papaverine
Isoquinoline derivatives, including those related to the tetrahydroisoquinoline framework, are crucial in synthesizing papaverine, a therapeutic agent. The Bischler-Napieralski reaction, among other methods, facilitates the cyclodehydration necessary for creating dihydropapaverine, a precursor to papaverine. This showcases the significant role of tetrahydroisoquinoline derivatives in synthesizing complex therapeutic agents (A. V. Luk’yanov, V. Onoprienko, & V. A. Zasosov, 1972).
Applications in Understanding Neurodegeneration
Research on MPP+ analogs, such as tetrahydroisoquinoline derivatives, has contributed significantly to understanding the mechanisms behind neurodegenerative diseases like Parkinson's. These compounds act as complex I inhibitors, leading to experimental models that replicate the anatomical, behavioral, and biochemical changes observed in Parkinson's disease. This research helps in elucidating the pathways leading to neuronal cell death and exploring potential therapeutic interventions (Y. Kotake & S. Ohta, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23-19(15-7-3-2-4-8-15)18(20(24)22-13-14-11-12-14)16-9-5-6-10-17(16)21(23)25/h2-10,14,18-19H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDIINXUPPPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)
![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)
![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)


![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)


![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)


![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2864997.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)